Toladryl-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toladryl-d6 is an isotopically labeled derivative of diphenhydramine, commonly used in proteomics research. Its molecular formula is C18H17D6NO, and it has a molecular weight of 275.42 . This compound is primarily utilized for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Toladryl-d6 involves the incorporation of deuterium atoms into the diphenhydramine molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented in public sources. the general approach for synthesizing deuterated compounds typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms into the desired positions of the molecule .
Chemical Reactions Analysis
Toladryl-d6, like its non-deuterated counterpart diphenhydramine, can undergo various chemical reactions. These reactions include:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: Substitution reactions can occur at the aromatic rings or the amine group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Toladryl-d6 has several scientific research applications, including:
Metabolic Research: Stable isotope labeling with deuterium allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Deuterated compounds are used as standards for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.
Organic Chemistry: Small molecule compounds labeled with stable isotopes are used as chemical references for identification, qualitative, and quantitative analysis.
Mechanism of Action
Toladryl-d6, being an isotopic analog of diphenhydramine, exerts its effects through the antagonism of H1 (Histamine 1) receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons . By blocking these receptors, this compound can prevent the physiological effects of histamine, such as allergic reactions and inflammation .
Comparison with Similar Compounds
Toladryl-d6 is similar to other deuterated and non-deuterated antihistamines. Some similar compounds include:
Diphenhydramine: The non-deuterated parent compound of this compound, widely used as an antihistamine.
4-Methyldiphenhydramine: Another derivative of diphenhydramine with similar antihistamine properties.
Orphenadrine: A related compound with antihistamine and anticholinergic activities.
Properties
Molecular Formula |
C18H23NO |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)-phenylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C18H23NO/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3/i2D3,3D3 |
InChI Key |
PJUYQWIDNIAHIZ-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.